molecular formula C20H15BO2 B8730423 (4-(Phenanthren-9-yl)phenyl)boronic acid

(4-(Phenanthren-9-yl)phenyl)boronic acid

Cat. No. B8730423
M. Wt: 298.1 g/mol
InChI Key: BRMXCUCHGKWTIO-UHFFFAOYSA-N
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Patent
US09162990B2

Procedure details

Into a 100 mL three-neck flask, 2.0 g (11 mmol) of PnPBr obtained in the above Step 1 was put, and the air in the flask was replaced with nitrogen. Into the flask, 35 mL of tetrahydrofuran (THF) was added, and then this solution was stirred at −80° C. Into this solution, 8.3 mL (14 mmol) of n-butyllithium (1.6 mol/L hexane solution) was dropped by a syringe. After the dropping, this solution was stirred at the same temperature for 2 hours. After the stirring, 1.3 mL (11 mmol) of trimethyl borate was added to this solution, and the solution was stirred for 18 hours while the temperature of the solution was being increased to room temperature. Into this solution, hydrochloric acid (1.0 mol/L) was added, and then the solution was stirred for one hour. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and then with saturated saline, and magnesium sulfate was added to the organic layer so that moisture was adsorbed. The mixture was gravity-filtered, and the obtained filtrate was concentrated to give the objective white solid. This solid was recrystallized with ethyl acetate and hexane to give the objective substance as 2.5 g of white powdered solid in a yield of 74%.
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[B:6]([O:11]C)(OC)[O:7]C.Cl>O1CCCC1>[CH:1]1[C:3]2[CH:4]=[C:2]([C:3]3[CH:4]=[CH:3][C:2]([B:6]([OH:11])[OH:7])=[CH:1][CH:4]=3)[C:1]3[C:1](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:2]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
this solution was stirred at −80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL three-neck flask, 2.0 g (11 mmol) of PnPBr obtained in the above Step 1
STIRRING
Type
STIRRING
Details
After the dropping, this solution was stirred at the same temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 18 hours while the temperature of the solution
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
was being increased to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred for one hour
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
with saturated saline, and magnesium sulfate was added to the organic layer so that moisture
FILTRATION
Type
FILTRATION
Details
The mixture was gravity-filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the objective white solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized with ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
to give the objective substance as 2.5 g

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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